![molecular formula C10H14N2O2 B1275188 4-amino-N-(2-methoxyethyl)benzamide CAS No. 95086-97-8](/img/structure/B1275188.png)
4-amino-N-(2-methoxyethyl)benzamide
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Overview
Description
“4-amino-N-(2-methoxyethyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as carbazoles . The IUPAC name for this compound is 4-amino-N-(2-methoxyethyl)benzamide .
Molecular Structure Analysis
The molecular structure of “4-amino-N-(2-methoxyethyl)benzamide” is represented by the InChI code: 1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13)
. This indicates that the compound has a molecular weight of 194.23 .
Physical And Chemical Properties Analysis
“4-amino-N-(2-methoxyethyl)benzamide” has a predicted boiling point of 402.5±30.0 °C and a predicted density of 1.132±0.06 g/cm3 . The compound has a pKa value of 15.09±0.46 .
Scientific Research Applications
Drug Development
4-amino-N-(2-methoxyethyl)benzamide: is a compound that can be used in the synthesis of various pharmaceutical drugs. Its structure is amenable to modifications that can lead to the development of new medications with potential therapeutic effects. For instance, its analog, procainamide, is a well-known antiarrhythmic agent .
Antibacterial Agents
Research has indicated that derivatives of 4-amino-N-(2-methoxyethyl)benzamide can be synthesized to form complexes with antibacterial properties. These complexes can be studied for their efficacy against a range of bacterial infections, contributing to the field of antibacterial drug research .
Material Science
In material science, 4-amino-N-(2-methoxyethyl)benzamide can be utilized as a precursor for the synthesis of organic compounds that have specific physical properties. These properties can be tailored for use in various applications, such as the development of new polymers or coatings .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can be used to create a wide array of chemical compounds, which can then be applied in different fields of chemistry, including organic synthesis and catalysis .
Chromatography
4-amino-N-(2-methoxyethyl)benzamide: can be used in chromatography as a standard or reference compound. Its known properties allow for the calibration of chromatographic equipment and the benchmarking of analytical methods .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure makes it useful for method development and validation. It can be used to test the accuracy and precision of analytical techniques, such as mass spectrometry and NMR .
Computational Chemistry
The compound’s structure allows for computational studies, such as density functional theory (DFT) calculations, to predict its reactivity and interaction with other molecules. This is crucial for understanding its potential applications in drug-receptor interactions .
Green Chemistry
4-amino-N-(2-methoxyethyl)benzamide: can be involved in ion-associate reactions that are part of green chemistry practices. These reactions are environmentally friendly and can be used to synthesize bio-active molecules .
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLTXNUHPJFIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405779 |
Source
|
Record name | 4-amino-N-(2-methoxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95086-97-8 |
Source
|
Record name | 4-amino-N-(2-methoxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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